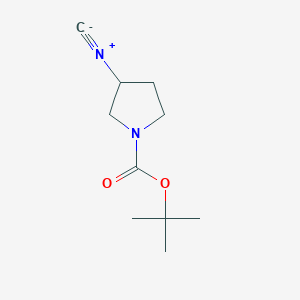

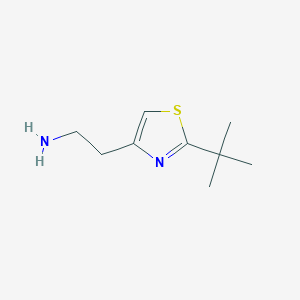

Tert-butyl 3-isocyanopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-isocyanopyrrolidine-1-carboxylate (TIPC) is a chemical compound that has gained significant attention in the world of scientific research. It is a versatile molecule that can be used in various fields, including medicinal chemistry, biochemistry, and organic chemistry. In

Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Aminopyrroles

A palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water was used to synthesize polysubstituted aminopyrroles and their bicyclic analogues. The reaction, facilitated by tert-butylamine, showcases the compound's role in multicomponent reactions leading to significant yields of these important heterocycles (Guanyinsheng Qiu, Qian Wang, Jieping Zhu, 2017).

Curtius Rearrangement for Boc-protected Amines

The Curtius rearrangement, a process used for generating isocyanates from carboxylic acids, leverages tert-butyl 3-isocyanopyrrolidine-1-carboxylate for producing tert-butyl carbamate. This mild and efficient one-pot method highlights the compound's utility in synthesizing protected amino acids, crucial for peptide chemistry (H. Lebel, Olivier Leogane, 2005).

Development of Chiral Auxiliaries

The compound has also been used in the synthesis of new chiral auxiliaries, exemplified by tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This chiral auxiliary has been applied in various stereoselective synthetic processes, demonstrating the compound's role in enhancing synthetic methodologies (A. Studer, T. Hintermann, D. Seebach, 1995).

Anticorrosive Properties

Research into the anticorrosive behavior of related tert-butyl carbamate derivatives for carbon steel in acidic conditions revealed promising results. The study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate indicates the potential of tert-butyl 3-isocyanopyrrolidine-1-carboxylate derivatives in corrosion inhibition, providing insights into their application in protective coatings (B. Praveen et al., 2021).

Propiedades

IUPAC Name |

tert-butyl 3-isocyanopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8H,5-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOTXXVUCIOSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)

![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)